2-chloro-2',5,5'-trimethyl-[1,1'-biphenyl]-4-amine hydrochloride
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Overview
Description
2-chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chlorine atom, three methyl groups, and an amine group attached to a biphenyl structure. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where an aryl halide reacts with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of Chlorine and Methyl Groups:
Formation of Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydroxide, sodium methoxide, and thiol compounds.
Major Products
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Hydroxylated, alkoxylated, or thiolated biphenyl derivatives.
Scientific Research Applications
2-chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]: Lacks the amine group, making it less versatile in certain applications.
2-chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine: The free base form without the hydrochloride salt, which may have different solubility and stability properties.
2-chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine acetate: Another salt form that may be used in different contexts depending on the desired properties.
Uniqueness
2-chloro-2’,5,5’-trimethyl-[1,1’-biphenyl]-4-amine hydrochloride is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
2680530-43-0 |
---|---|
Molecular Formula |
C15H17Cl2N |
Molecular Weight |
282.2 |
Purity |
95 |
Origin of Product |
United States |
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